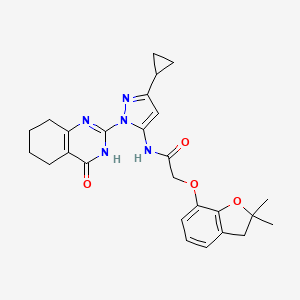

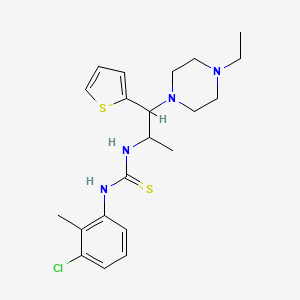

![molecular formula C13H22ClNO4S B2824947 Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2408970-90-9](/img/structure/B2824947.png)

Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate is an organic compound with the CAS Number: 2378507-22-1 . It has a molecular weight of 324.83 . This compound is used as an intermediate in pharmaceutical design .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21ClN2O4S/c1-11(2,3)19-10(16)14-8-12(9-14)4-6-15(7-5-12)20(13,17)18/h4-9H2,1-3H3 . This code provides a textual representation of the molecule’s structure.Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing efficient synthetic routes for tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate and related compounds. These synthetic methodologies enable the creation of complex molecular architectures, providing access to novel chemical spaces and facilitating the exploration of their potential applications. For example, Meyers et al. describe scalable synthetic routes to bifunctional tert-butyl azaspiro compounds, useful for further selective derivatization and exploration of chemical spaces complementary to traditional piperidine systems (M. J. Meyers et al., 2009).

Applications in Medicinal Chemistry

Several studies have reported on the synthesis of spirocyclic and azaspiro compounds, highlighting their potential as intermediates in the synthesis of biologically active molecules. Spirolactams, for example, have been synthesized and analyzed for their conformational properties, serving as constrained surrogates for dipeptides in peptide synthesis, indicative of their potential applications in the design of bioactive peptides and mimetics (M. M. Fernandez et al., 2002).

Material Science and Catalysis

Research also extends to the development of new reagents and methodologies for the introduction of protective groups in organic synthesis, contributing to advancements in material science. For instance, Rao et al. introduced a new reagent for the protection of amines, showcasing the versatility of tert-butyl based compounds in facilitating organic synthesis processes (B. L. Maheswara Rao et al., 2017).

properties

IUPAC Name |

tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22ClNO4S/c1-12(2,3)19-11(16)15-6-4-13(5-7-15)8-10(9-13)20(14,17)18/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKDMCQDQXSIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

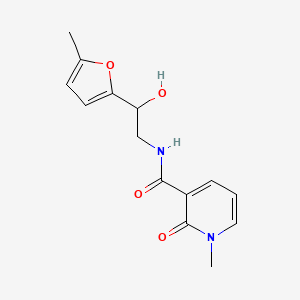

![N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2824865.png)

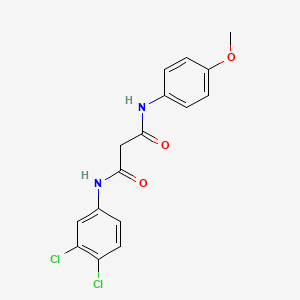

![6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2824866.png)

![4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2824867.png)

![3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2824868.png)

![1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2824871.png)

![tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate](/img/structure/B2824876.png)